Alaproclate is categorized under the class of SSRIs, which are primarily used in the treatment of depression and anxiety disorders. Its IUPAC name is (S)-1-(4-chlorophenyl)-2-methyl-2-propanol, and it has a molecular formula of C13H18ClNO2. The compound is identified by various chemical databases, including PubChem and ChemSpider, where it is listed under CAS Number 60719-82-6.
The synthesis of alaproclate involves several key steps, primarily utilizing organic synthesis techniques. The following outlines the synthesis process:
This multistep synthesis highlights the importance of controlling reaction conditions such as temperature and reaction time to ensure optimal yields.
The molecular structure of alaproclate hydrochloride can be represented by its canonical SMILES notation: CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
. The compound features:
The three-dimensional structure can be analyzed using computational chemistry tools to visualize steric hindrance and electronic distribution, which are crucial for understanding its binding affinity to receptors.
Alaproclate hydrochloride participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance efficacy or reduce side effects.
Alaproclate exerts its antidepressant effects primarily through the inhibition of serotonin reuptake in neuronal synapses. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, its action as a non-competitive antagonist at the N-methyl-D-aspartate receptor suggests a potential role in modulating glutamatergic signaling pathways . This dual mechanism may contribute to its therapeutic effects in mood disorders.
Alaproclate hydrochloride possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions.
Alaproclate hydrochloride has potential applications primarily in pharmacology as an antidepressant agent. Its classification as an SSRI positions it among other therapeutic agents used to treat major depressive disorder and anxiety-related conditions. Research continues into its mechanisms and potential benefits beyond traditional antidepressant effects, particularly concerning neuroprotection due to its NMDA receptor antagonism .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2